2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide

Catalog No.
S6786873
CAS No.
953244-07-0
M.F
C17H19ClN2O
M. Wt
302.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benza...

CAS Number

953244-07-0

Product Name

2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide

IUPAC Name

2-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide

Molecular Formula

C17H19ClN2O

Molecular Weight

302.8 g/mol

InChI

InChI=1S/C17H19ClN2O/c1-20(2)14-9-7-13(8-10-14)11-12-19-17(21)15-5-3-4-6-16(15)18/h3-10H,11-12H2,1-2H3,(H,19,21)

InChI Key

CESSQNHXIOYEKT-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl

2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide is an organic compound characterized by a benzamide structure with a chlorine atom and a dimethylamino group attached to an ethyl side chain. Its molecular formula is C16H18ClN2OC_{16}H_{18}ClN_{2}O, and it has a molecular weight of approximately 288.78 g/mol. The presence of the dimethylamino group suggests potential interactions with biological systems, making this compound of interest in medicinal chemistry.

Typical for amides and aromatic compounds:

  • Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Reduction Reactions: The dimethylamino group can be reduced to form primary amines under specific conditions.
  • Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents for these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity: Many benzamide derivatives have been studied for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Antidepressant Effects: The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, potentially offering antidepressant properties.
  • Receptor Modulation: Compounds with similar structures are often investigated for their ability to modulate neurotransmitter receptors, particularly in the central nervous system.

The synthesis of 2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves acylating a substituted benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Amine Alkylation: The dimethylamino group can be introduced via alkylation of an appropriate amine precursor using an alkyl halide.
  • Chlorination: Chlorination of the benzene ring can be performed using chlorine gas or chlorinating agents such as thionyl chloride.

The compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound in drug development targeting various diseases, especially neuropsychiatric disorders.
  • Chemical Research: It may be used in studies investigating structure-activity relationships in medicinal chemistry.
  • Material Science: Its unique properties could be explored in the development of advanced materials with specific electronic or optical characteristics.

Interaction studies are crucial for understanding how 2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide interacts with biological targets. These studies typically involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Conducting animal studies to assess pharmacokinetics and pharmacodynamics.
  • Molecular Docking Studies: Using computational methods to predict how the compound fits into target sites at the molecular level.

Several compounds share structural similarities with 2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N-(4-dimethylaminophenyl)acetamideContains an acetamide group instead of benzamideLess complex than the target compound
4-DimethylaminobenzamideLacks chlorine and ethyl side chainSimpler structure; primarily studied for analgesic effects
2-Chloro-N-(2-hydroxyethyl)benzamideContains a hydroxyethyl groupPotentially more hydrophilic due to hydroxy group
N,N-Dimethyl-4-chlorobenzamideLacks additional functional groupsFocused on antimicrobial properties

Uniqueness

The uniqueness of 2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity may enhance its interactions with biological targets compared to simpler analogs, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.1185909 g/mol

Monoisotopic Mass

302.1185909 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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